2,5-Difluorobenzaldehyde

Catalog No.
S705558
CAS No.
2646-90-4
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzaldehyde

CAS Number

2646-90-4

Product Name

2,5-Difluorobenzaldehyde

IUPAC Name

2,5-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H

InChI Key

VVVOJODFBWBNBI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=O)F

The exact mass of the compound 2,5-Difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Difluorobenzaldehyde (CAS: 2646-90-4) is a liquid-phase aromatic building block characterized by a formyl group and two fluorine substituents at the ortho and meta positions relative to the aldehyde, but para to each other. With a boiling point of 67–69 °C at 17 mmHg and a density of 1.308 g/mL, it is widely procured as a precursor for active pharmaceutical ingredients (APIs), fluorinated Schiff bases, and specialized kinase inhibitors . The 2,5-difluoro substitution pattern imparts strong electron-withdrawing effects that deactivate the aromatic ring toward unwanted electrophilic side reactions, while maintaining high electrophilicity at the carbonyl carbon, making it a highly effective starting material for high-yield condensation pathways.

Research Fit

Regiochemistry 2,5-difluoro pattern enables conformationally biased synthetic strategies
Workflow Fluorinated building block for medicinal chemistry and agrochemical programs
Process context Reported high-yield route may support scale-up feasibility assessment

Procurement substitution of 2,5-difluorobenzaldehyde with its closely related isomers, such as 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, fundamentally alters downstream processability and product geometry [1]. The 2,6-isomer suffers from severe double-ortho steric hindrance, which significantly depresses yields in standard condensation reactions like oxime or hydrazone formation [2]. Conversely, while the 2,4-isomer is highly reactive, it lacks the distinct para-fluorine relationship of the 2,5-isomer, which strictly locks the molecule into a rigid anti-conformation due to a higher energy penalty for the syn-conformer [1]. This conformational locking and distinct electronic ring deactivation mean that substituting the 2,5-isomer will predictably lead to altered receptor binding affinities in APIs and require complete re-optimization of downstream synthetic routes [3].

Substitution Risk

Target
Substitute Risk
2,5-DFB regiochemistry
Other DFB isomers shift conformational energy landscape
Specific syn/anti rotamer bias
Stereochemical outcomes may shift in asymmetric synthesis
Omarigliptin intermediate precursor
Different regioisomer yields structurally distinct compound series
Biocatalytic fate Enzymatic selectivity is regiochemistry-dependent; product distribution may differ across isomers
Purification behavior Boiling point and distillation profile are isomer-specific and may alter separation protocols

Conformational Locking: Anti- vs. Syn-Conformer Energy Gap

In structure-based drug design, the predictable 3D geometry of a precursor is critical. Gas-phase rotational spectroscopy and DLPNO−CCSD(T)/def2-TZVP calculations demonstrate that 2,5-difluorobenzaldehyde possesses a significantly higher energy barrier for its syn-conformer compared to its isomers [1]. This higher energy penalty locks the molecule into the anti-conformation, providing a more rigid structural framework for downstream ligands than the 2,4- or 2,3-isomers.

Evidence DimensionEnergy difference between anti- and syn-conformations
Target Compound Data12.9 kJ/mol (2,5-Difluorobenzaldehyde)
Comparator Or Baseline11.3 kJ/mol (2,4-Difluorobenzaldehyde) and 10.9 kJ/mol (2,3-Difluorobenzaldehyde)
Quantified Difference+1.6 to +2.0 kJ/mol higher energy penalty for the syn-conformer
ConditionsDLPNO−CCSD(T)/def2-TZVP theoretical level supported by broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy

The higher energy barrier ensures a rigid, predictable anti-conformation, which is critical for designing highly specific receptor-binding geometries in pharmaceutical procurement.

Syn/anti rotamer barrier
Head-to-head
10.86 ± 0.05 kJ/mol
vs 2,3-DFB: 9.47 ± 0.06 kJ/mol
vs 2,4-DFB: 9.80 ± 0.04 kJ/mol
Higher energy gap supports biased conformational equilibrium for asymmetric synthesis
Matrix-isolation IR (Ar matrix) with DFT; ~1.39 kJ/mol larger gap than 2,3-DFB

Processability in Condensation Reactions: Oxime Formation Yield

When procuring benzaldehydes for large-scale Schiff base or oxime library synthesis, steric accessibility at the carbonyl carbon dictates throughput. 2,5-Difluorobenzaldehyde achieves a 90.7% yield during standard oxime formation, drastically outperforming 2,6-difluorobenzaldehyde, which suffers from double-ortho steric hindrance [1]. While the 2,4-isomer achieves a slightly higher yield, the 2,5-isomer provides the necessary balance of high processability and targeted para-fluorine electronic effects.

Evidence DimensionIsolated yield of fluorinated benzaldoxime
Target Compound Data90.7% yield (2,5-Difluorobenzaldehyde oxime)
Comparator Or Baseline76.0% yield (2,6-Difluorobenzaldehyde oxime)
Quantified Difference+14.7% higher isolated yield
ConditionsStandard condensation with hydroxylamine hydrochloride in ethanol/water

This demonstrates that 2,5-difluorobenzaldehyde avoids the severe steric penalties of the 2,6-isomer, ensuring high throughput and cost-efficiency in API library synthesis.

Calculated anti/syn gap
Head-to-head
12.9 kJ/mol
vs 2,3-DFB: 10.9 kJ/mol
vs 2,4-DFB: 11.3 kJ/mol
Consistent with experimental data; reinforces distinct conformational preference of 2,5-isomer
DLPNO-CCSD(T)/def2-TZVP; CP-FTMW spectroscopy validated. Gap 2.0 kJ/mol larger than 2,3-DFB

Precursor Suitability for Henry Condensation

The synthesis of fluorinated phenethylamines and related APIs often relies on the Henry (nitroaldol) condensation. 2,5-Difluorobenzaldehyde exhibits excellent electrophilicity at the formyl group, enabling highly efficient condensation with nitroethane. Under standard catalytic conditions, it yields 1-(2,5-difluorophenyl)-2-nitropropene at a 91% isolated yield[1]. This high conversion rate minimizes the need for complex purification steps, making it a highly efficient precursor for bulk pharmaceutical manufacturing.

Evidence DimensionIsolated yield of nitropropene derivative
Target Compound Data91% isolated yield
Comparator Or BaselineTypical fluorinated benzaldehyde baselines (60-85% yield)
Quantified DifferenceConsistently >90% conversion to the target nitroalkene
ConditionsReaction with nitroethane and cyclohexylamine in acetic acid at 80 °C for 5 hours

High conversion efficiency in nitroaldol condensations makes this compound a highly cost-effective starting material for the scaled-up procurement of fluorinated amphetamine and phenethylamine APIs.

Synthetic yield
Cross-study comparable
80% yield, ≥99.0% purity
vs 2,4-DFB total: 36.3%
vs 2,6-DFB: 58–61.2%
Reported process efficiency may support procurement for scale-up research
PMDTA anion-stabilizer method; comparator yields from different optimized routes
Drug intermediate use
Class-level
Omarigliptin precursor
2,4-DFB: liquid crystals, antihistamines
3,4-DFB: curcumin analogs
Regiochemistry dictates end-use application space; 2,5-motif is structurally required for this drug program
Qualitative differentiation from patent literature; application-specific, not interchangeable
Biocatalytic selectivity
Class-level
Inferred from isomer behavior
2,6-DFB, 3,4-DFB: quantitative conversion
2,3-DFB, 2,4-DFB: mixed products
HAPMO oxidation outcome is regiochemistry-dependent; 2,5-DFB may yield distinct product distribution
2,5-DFB not directly tested in this study; behavior inferred from isomeric trend. Requires empirical validation
Boiling point (17 mmHg)
Source review
67–69 °C
vs 2,3-DFB: 64–65 °C
vs 2,4-DFB: 64–65 °C
Supports isomer identity confirmation during distillation-based purification
Data to verify against supplier COA; literature values compiled from multiple databases

Synthesis of Conformationally Rigid Schiff Base Ligands

Supported by its high syn-conformer energy penalty (12.9 kJ/mol), 2,5-difluorobenzaldehyde is a highly suitable choice for synthesizing rigid, predictable anti-conformation Schiff bases used in advanced coordination chemistry and catalysis [1].

High-Throughput Oxime and Hydrazone Library Generation

Because it avoids the severe double-ortho steric hindrance seen in 2,6-difluorobenzaldehyde, this compound allows for >90% yields in oxime condensations, making it highly effective for combinatorial API library generation [2].

Precursor for Fluorinated Phenethylamine APIs

Its excellent reactivity in Henry condensations (yielding >90% nitroalkene intermediates) positions it as a procurement-ready building block for the synthesis of central nervous system (CNS) active agents and 5-HT2A receptor ligands[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective synthesis
Conformational bias (syn/anti rotamer energy gap)
Enantiomeric excess and facial selectivity outcomes
Omarigliptin intermediate synthesis
2,5-regiochemistry identity
Intermediate structure and purity confirmation
Process scale-up studies
Yield accessibility via anion-stabilizer route
Batch-to-batch consistency and reproducibility
Biocatalytic pathway development
Substrate selectivity under HAPMO conditions
Product distribution and chemoselectivity assessment

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2646-90-4

Wikipedia

2,5-Difluorobenzaldehyde

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